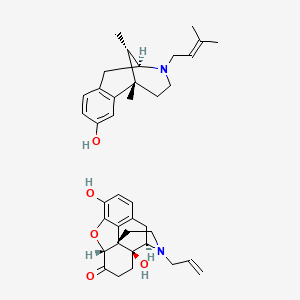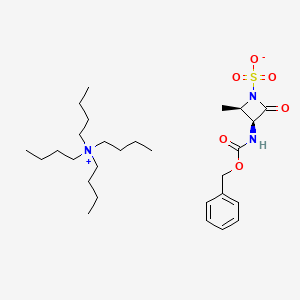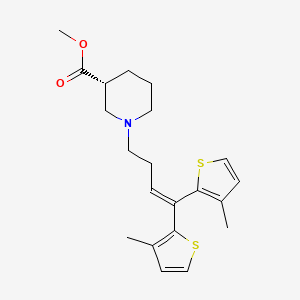
2-Octylamine hydrochloride, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octylamine hydrochloride, (-)- is a chemical compound with the molecular formula C₈H₁₉N·HCl. It is a derivative of octylamine, which is an aliphatic amine. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Octylamine hydrochloride, (-)- can be synthesized through the reaction of octylamine with hydrochloric acid. The reaction typically involves dissolving octylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of 2-Octylamine hydrochloride, (-)- as a precipitate.
Industrial Production Methods
In industrial settings, the production of 2-Octylamine hydrochloride, (-)- follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Octylamine hydrochloride, (-)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Alkylated amines.
Aplicaciones Científicas De Investigación
2-Octylamine hydrochloride, (-)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Octylamine: The parent compound of 2-Octylamine hydrochloride, (-)-.
Decylamine: Another aliphatic amine with similar properties.
Hexylamine: A shorter-chain aliphatic amine.
Uniqueness
2-Octylamine hydrochloride, (-)- is unique due to its specific chain length and the presence of the hydrochloride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
| 68889-60-1 | |
Fórmula molecular |
C8H20ClN |
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
(2R)-octan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-4-5-6-7-8(2)9;/h8H,3-7,9H2,1-2H3;1H/t8-;/m1./s1 |
Clave InChI |
AXTDZHQPXGKMIB-DDWIOCJRSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)N.Cl |
SMILES canónico |
CCCCCCC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


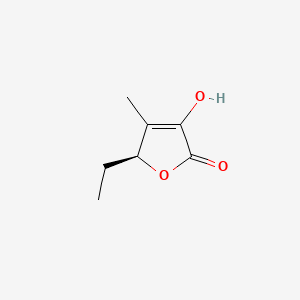
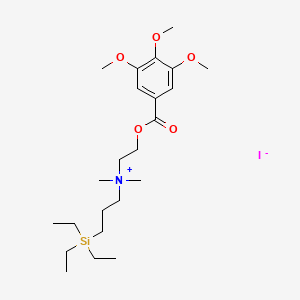
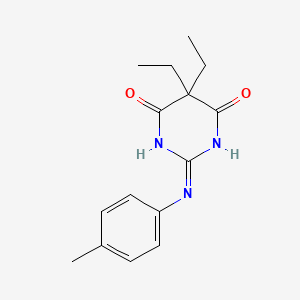


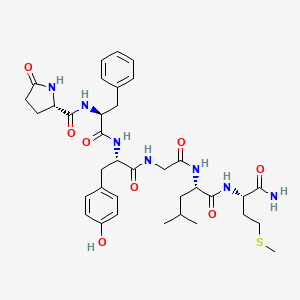
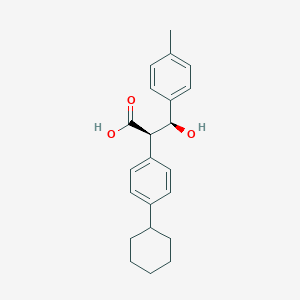

![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/no-structure.png)

